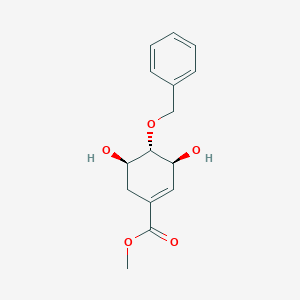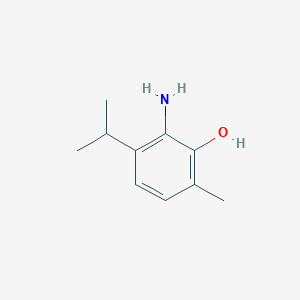
2-Amino-3-isopropyl-6-methylphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-3-isopropyl-6-methylphenol, also known as AMPI, is a chemical compound that belongs to the class of phenols. It is a synthetic compound that is widely used in scientific research due to its unique properties. AMPI is a potent antioxidant and exhibits a range of biological activities.
Aplicaciones Científicas De Investigación
2-Amino-3-isopropyl-6-methylphenol has been extensively studied for its antioxidant properties. It has been shown to scavenge free radicals and protect against oxidative stress. 2-Amino-3-isopropyl-6-methylphenol has also been studied for its anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models.
Mecanismo De Acción
The mechanism of action of 2-Amino-3-isopropyl-6-methylphenol is not fully understood. It is believed that 2-Amino-3-isopropyl-6-methylphenol exerts its antioxidant and anti-inflammatory effects by scavenging free radicals and inhibiting the production of pro-inflammatory cytokines. 2-Amino-3-isopropyl-6-methylphenol has also been shown to modulate the activity of enzymes involved in oxidative stress and inflammation.
Biochemical and Physiological Effects:
2-Amino-3-isopropyl-6-methylphenol has been shown to have a range of biochemical and physiological effects. It has been shown to increase the activity of antioxidant enzymes such as superoxide dismutase and catalase. 2-Amino-3-isopropyl-6-methylphenol has also been shown to reduce lipid peroxidation and DNA damage. In animal models, 2-Amino-3-isopropyl-6-methylphenol has been shown to reduce inflammation and protect against oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-Amino-3-isopropyl-6-methylphenol has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It has a well-defined chemical structure and is easy to characterize using spectroscopic techniques. However, 2-Amino-3-isopropyl-6-methylphenol also has some limitations. It is a synthetic compound that may not accurately reflect the properties of natural antioxidants. Additionally, the mechanism of action of 2-Amino-3-isopropyl-6-methylphenol is not fully understood, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on 2-Amino-3-isopropyl-6-methylphenol. One direction is to further investigate its antioxidant and anti-inflammatory properties. This could involve studying its effects in different animal models and exploring its potential therapeutic applications. Another direction is to study the mechanism of action of 2-Amino-3-isopropyl-6-methylphenol in more detail. This could involve using advanced biochemical and molecular techniques to elucidate its interactions with enzymes and other biomolecules. Finally, there is potential for the development of new analogs of 2-Amino-3-isopropyl-6-methylphenol with improved properties and efficacy.
Métodos De Síntesis
2-Amino-3-isopropyl-6-methylphenol can be synthesized by the reaction of 2,4-dimethylphenol with isopropylamine and formaldehyde. The reaction takes place in the presence of a catalyst such as sodium hydroxide. The resulting product is purified by recrystallization. The yield of 2-Amino-3-isopropyl-6-methylphenol is typically around 80%.
Propiedades
Número CAS |
115023-79-5 |
|---|---|
Nombre del producto |
2-Amino-3-isopropyl-6-methylphenol |
Fórmula molecular |
C10H15NO |
Peso molecular |
165.23 g/mol |
Nombre IUPAC |
2-amino-6-methyl-3-propan-2-ylphenol |
InChI |
InChI=1S/C10H15NO/c1-6(2)8-5-4-7(3)10(12)9(8)11/h4-6,12H,11H2,1-3H3 |
Clave InChI |
NEXDDWBUZBVPQU-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=C(C=C1)C(C)C)N)O |
SMILES canónico |
CC1=C(C(=C(C=C1)C(C)C)N)O |
Sinónimos |
Phenol, 2-amino-6-methyl-3-(1-methylethyl)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




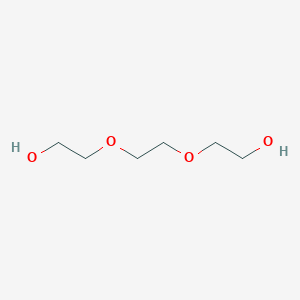
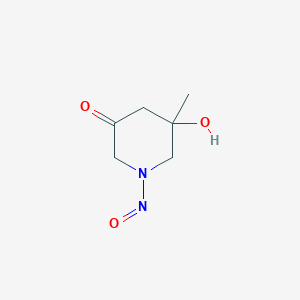


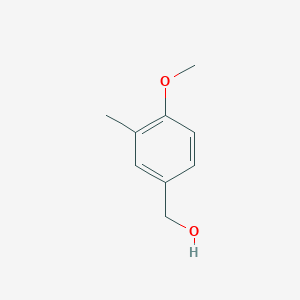
![[(2R,3S,4R,5R,6S)-3-hydroxy-6-methoxy-4-phenylmethoxy-5-(phenylmethoxycarbonylamino)oxan-2-yl]methyl acetate](/img/structure/B49796.png)
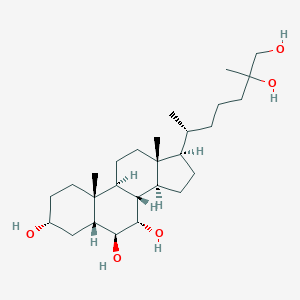

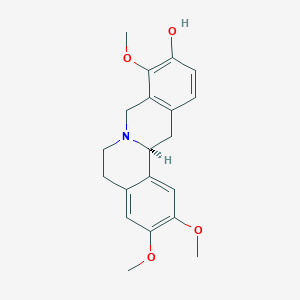
![6-hydroxy-4-[(2R)-6-methylhept-5-en-2-yl]cyclohex-2-en-1-one](/img/structure/B49806.png)


